N-Biotinyl-12-Aminododecansäure

Übersicht

Beschreibung

N-Biotinyl-12-aminododecanoic acid is a compound formed by linking biotin and 12-aminododecanoic acid through an amide bond . This compound is primarily used as a biotinylation reagent to test the ligation activity of various enzymes . Biotinylation is a process where biotin is attached to proteins and other macromolecules, which is crucial in various biochemical assays and research applications .

Wissenschaftliche Forschungsanwendungen

N-Biotinyl-12-aminododecanoic acid has a wide range of applications in scientific research:

Wirkmechanismus

Target of Action

N-Biotinyl-12-aminododecanoic Acid is a derivative of biotin . Biotin, also known as Vitamin B7, plays a crucial role in the body’s metabolic processes. It acts as a coenzyme for carboxylases, the enzymes that assist in the metabolism of fats, carbohydrates, and proteins .

Mode of Action

The compound is frequently utilized in the biotinylation of proteins for a multitude of biotechnological purposes . Biotinylation is a process where biotin is attached to proteins, DNA, and other molecules to study or detect these biotinylated targets in various laboratory techniques.

Biochemical Pathways

Biotin is a coenzyme in essential metabolic pathways that support the synthesis of keratin . Keratin is a fibrous protein that forms the structural basis of hair, nails, and skin. Therefore, the action of N-Biotinyl-12-aminododecanoic Acid can influence these biochemical pathways.

Pharmacokinetics

It is known that the compound is solid and soluble in dmso and dmf . Its melting point is 215-217°C (lit.) . These properties may influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and thus its bioavailability.

Result of Action

The molecular and cellular effects of N-Biotinyl-12-aminododecanoic Acid’s action are largely dependent on the specific proteins it targets for biotinylation. By attaching to these proteins, it can influence their function and detection in research settings .

Action Environment

The action, efficacy, and stability of N-Biotinyl-12-aminododecanoic Acid can be influenced by various environmental factors. For instance, it is recommended to store the compound at room temperature . Moreover, the compound should be handled with care to avoid dust formation and inhalation .

Biochemische Analyse

Biochemical Properties

N-Biotinyl-12-aminododecanoic Acid plays a crucial role in biochemical reactions by acting as a biotinylating agent. It interacts with primary amine groups in the presence of activators such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). This interaction allows N-Biotinyl-12-aminododecanoic Acid to covalently attach to proteins, peptides, and other biomolecules, facilitating their detection and purification . The compound’s ability to form strong non-covalent bonds with avidin or streptavidin enhances its utility in various biochemical assays.

Cellular Effects

N-Biotinyl-12-aminododecanoic Acid influences various cellular processes by modifying proteins and peptides. This biotinylation can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the biotinylation of cell surface receptors can alter their signaling capabilities, leading to changes in downstream signaling pathways. Additionally, the biotinylation of transcription factors can influence gene expression by affecting their binding to DNA .

Molecular Mechanism

The molecular mechanism of N-Biotinyl-12-aminododecanoic Acid involves its ability to form covalent bonds with primary amine groups on proteins and peptides. This biotinylation process is facilitated by activators such as HATU, which promote the formation of stable amide bonds. Once biotinylated, the modified proteins can interact with avidin or streptavidin, forming strong non-covalent complexes. These interactions are crucial for the detection, purification, and analysis of biotinylated biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-Biotinyl-12-aminododecanoic Acid can change over time. The compound is generally stable when stored at room temperature, but its stability can be affected by factors such as pH, temperature, and the presence of other chemicals. Over time, the biotinylated proteins may undergo degradation, which can impact their function and detection. Long-term studies have shown that N-Biotinyl-12-aminododecanoic Acid can maintain its biotinylation capabilities for extended periods, although some loss of activity may occur .

Dosage Effects in Animal Models

The effects of N-Biotinyl-12-aminododecanoic Acid vary with different dosages in animal models. At low doses, the compound effectively biotinylates target proteins without causing significant toxicity. At higher doses, toxic effects such as cellular stress and apoptosis may be observed. Threshold effects have been noted, where a certain concentration of N-Biotinyl-12-aminododecanoic Acid is required to achieve optimal biotinylation without adverse effects .

Metabolic Pathways

N-Biotinyl-12-aminododecanoic Acid is involved in metabolic pathways related to biotinylation. It interacts with enzymes and cofactors that facilitate the attachment of biotin to target proteins. This biotinylation process can affect metabolic flux and metabolite levels by modifying key enzymes involved in metabolic pathways. For example, the biotinylation of carboxylases can influence their activity and, consequently, metabolic processes such as gluconeogenesis and fatty acid synthesis .

Transport and Distribution

Within cells and tissues, N-Biotinyl-12-aminododecanoic Acid is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments. The biotinylated proteins can be transported to various cellular locations, where they exert their effects on cellular processes .

Subcellular Localization

The subcellular localization of N-Biotinyl-12-aminododecanoic Acid is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, such as the nucleus, mitochondria, or endoplasmic reticulum, depending on the nature of the biotinylated proteins. This localization can affect the activity and function of the biotinylated proteins, influencing cellular processes such as gene expression, energy production, and protein synthesis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N-Biotinyl-12-aminododecanoic acid is synthesized by forming an amide bond between biotin and 12-aminododecanoic acid . The reaction typically involves activating the carboxyl group of biotin using reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as DIPEA (N,N-Diisopropylethylamine) . The activated biotin then reacts with the amine group of 12-aminododecanoic acid to form the desired amide bond .

Industrial Production Methods

While specific industrial production methods for N-Biotinyl-12-aminododecanoic acid are not widely documented, the general approach involves large-scale synthesis using automated peptide synthesizers or batch reactors . These methods ensure high purity and yield, which are essential for research and commercial applications .

Analyse Chemischer Reaktionen

Types of Reactions

N-Biotinyl-12-aminododecanoic acid primarily undergoes substitution reactions due to the presence of reactive amine and carboxyl groups . These reactions are crucial for its role in biotinylation processes .

Common Reagents and Conditions

Substitution Reactions: Common reagents include HATU, EDC, and DIPEA.

Reaction Conditions: Typically carried out in organic solvents like DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide) at room temperature.

Major Products

The major product of these reactions is the biotinylated protein or macromolecule, which can be used in various biochemical assays .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-Biotinyl-6-aminocaproic acid: Another biotinylation reagent with a shorter alkane chain.

N-Biotinyl-11-aminoundecanoic acid: Similar structure but with an 11-carbon alkane chain.

Uniqueness

N-Biotinyl-12-aminododecanoic acid is unique due to its 12-carbon alkane chain, which provides optimal flexibility and spacing for biotinylation reactions . This makes it particularly effective in applications requiring precise biotinylation of large biomolecules .

Biologische Aktivität

N-Biotinyl-12-aminododecanoic acid is a bioconjugate compound formed by the linkage of biotin and 12-aminododecanoic acid. Its unique structure imparts significant biological activity, primarily attributed to its biotin component, which is essential for various enzymatic reactions in biological systems. This article explores the compound's biological activity, applications, and relevant research findings.

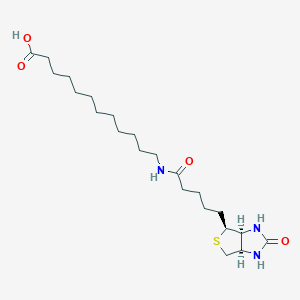

- Molecular Formula : C22H39N3O4S

- Molecular Weight : Approximately 439.63 g/mol

- Structure : Comprises a long hydrophobic alkyl chain (dodecanoic acid) linked to a biotin moiety via an amide bond.

N-Biotinyl-12-aminododecanoic acid exhibits its biological activity through several mechanisms:

- Biotin Binding : The biotin component has a strong affinity for streptavidin, allowing for the formation of biotinylated conjugates. This property facilitates the purification and detection of proteins and nucleic acids in various assays.

- Protein Labeling : The compound is utilized in proteomics for labeling proteins, enabling researchers to study protein interactions, localization, and dynamics within cells.

- Membrane Permeability : The hydrophobic nature of the dodecanoic acid enhances the compound's ability to permeate cellular membranes, making it useful in cellular applications.

Applications

N-Biotinyl-12-aminododecanoic acid has diverse applications across multiple fields:

- Proteomics : Used for creating biotin affinity columns to purify specific proteins from complex mixtures.

- Cell Biology : Facilitates studies on protein interactions and cellular dynamics.

- Drug Development : Potentially useful in developing therapeutic strategies through targeted protein interactions.

Comparative Analysis

A comparative analysis of N-Biotinyl-12-aminododecanoic acid with related compounds highlights its unique features:

| Compound Name | Structure/Feature | Unique Aspects |

|---|---|---|

| Biotin | Bicyclic structure | Essential cofactor for carboxylases |

| 12-Aminododecanoic Acid | Long hydrophobic tail | Lacks the biotin moiety |

| N-Biotinyl-Octanoic Acid | Shorter alkyl chain (octanoic) | Less hydrophobic than N-Biotinyl-12-aminododecanoic Acid |

| Biotinylated Polyethylene Glycol | PEG-based polymer conjugate | Increased solubility and circulation time |

Research Findings

A variety of studies have investigated the biological activity of N-Biotinyl-12-aminododecanoic acid and its components:

- Transaminase Activity : Research identified novel transaminases from Pseudomonas species capable of utilizing 12-aminododecanoic acid as a nitrogen source. These transaminases demonstrated significant catalytic activity, suggesting potential applications in biocatalysis .

- Protein Interactions : Studies employing techniques such as mass spectrometry have shown that N-Biotinyl-12-aminododecanoic acid can effectively label proteins, facilitating their identification and characterization in complex biological samples .

- Bioconjugation Techniques : The compound serves as a valuable tool in bioconjugation techniques, enhancing the specificity and efficiency of labeling processes in various biochemical assays .

Case Studies

Several case studies illustrate the practical applications of N-Biotinyl-12-aminododecanoic acid:

- Protein Purification : In a study focused on purifying target proteins from cell lysates, researchers utilized N-Biotinyl-12-aminododecanoic acid to create biotin affinity columns. This method resulted in high selectivity and efficient enrichment of proteins, demonstrating its utility in proteomics.

- Cellular Dynamics : Another study investigated the cellular uptake of biotinylated compounds using fluorescent tagging with N-Biotinyl-12-aminododecanoic acid. The results indicated enhanced membrane permeability and effective localization within cells, providing insights into cellular dynamics .

Eigenschaften

IUPAC Name |

12-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]dodecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H39N3O4S/c26-19(13-10-9-12-18-21-17(16-30-18)24-22(29)25-21)23-15-11-7-5-3-1-2-4-6-8-14-20(27)28/h17-18,21H,1-16H2,(H,23,26)(H,27,28)(H2,24,25,29)/t17-,18-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALIFRMFPRBTNNH-WFXMLNOXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCCCCCCCCCCC(=O)O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCCCCCCCC(=O)O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H39N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10609301 | |

| Record name | 12-({5-[(3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)dodecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10609301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

441.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135447-73-3 | |

| Record name | 12-({5-[(3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)dodecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10609301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.